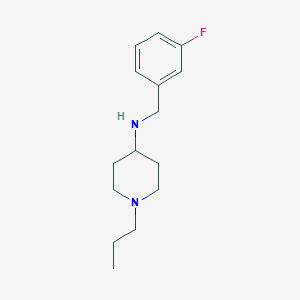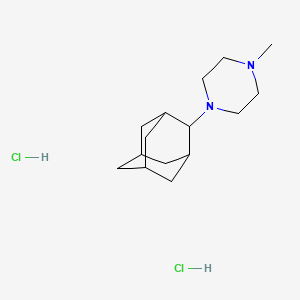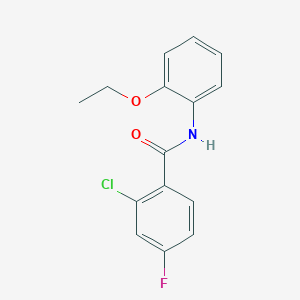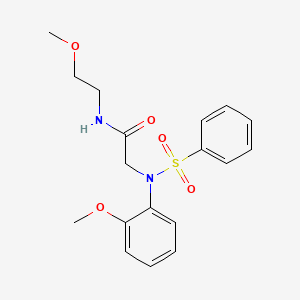![molecular formula C19H18N2O2 B5103881 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CNQX, is a potent and selective antagonist of ionotropic glutamate receptors. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline acts as a competitive antagonist of ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. It selectively blocks the AMPA and kainate receptors, but not the NMDA receptor. This blockade results in a decrease in excitatory neurotransmission, which can lead to a reduction in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to reduce glutamate-induced excitotoxicity, which is a major contributor to neuronal damage in neurodegenerative diseases. 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to reduce seizure activity in animal models of epilepsy. In addition, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its selectivity for the AMPA and kainate receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological processes. In addition, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
One of the limitations of 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its inability to block the NMDA receptor. This limits its use in studying the role of this receptor in various processes. In addition, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for the use of 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases. 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to elucidate the underlying mechanisms.
Another area of interest is the role of glutamate receptors in addiction and substance abuse. 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent for substance abuse.
Finally, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline may have potential as a therapeutic agent for inflammatory diseases. Its anti-inflammatory effects may be beneficial in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a potent and selective antagonist of ionotropic glutamate receptors that has been widely used in scientific research. Its selectivity for the AMPA and kainate receptors allows researchers to study the specific role of these receptors in various physiological and pathological processes. While 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has limitations, its ease of synthesis and cost-effectiveness make it a valuable tool for scientific research. Future research directions include the role of glutamate receptors in neurodegenerative diseases, addiction and substance abuse, and inflammatory diseases.
Méthodes De Synthèse
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydro-1H-indene-5-carboxylic acid, which is then converted to 2,3-dihydro-1H-indene-5-carboxylic acid methyl ester. The methyl ester is then reacted with 3-nitrobenzaldehyde to form 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The final product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to block both AMPA and kainate receptors, which are involved in synaptic plasticity, learning, and memory. 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-8-9-18-17(10-12)15-6-3-7-16(15)19(20-18)13-4-2-5-14(11-13)21(22)23/h2-6,8-11,15-16,19-20H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEDJTMSRDCWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5103812.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)
![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)

![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)



